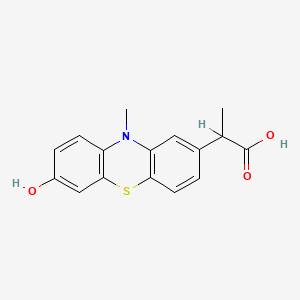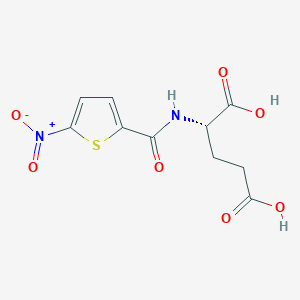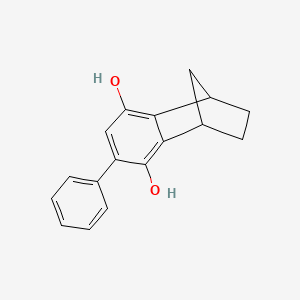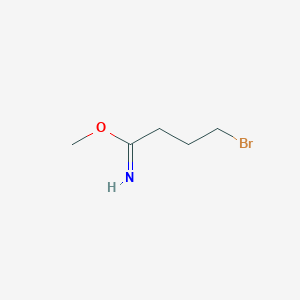
Copper;ZINC;carbonate;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;ZINC;carbonate;hydroxide is a compound that consists of copper, zinc, carbonate, and hydroxide ions. It is commonly found in nature as minerals such as malachite (Cu2CO3(OH)2) and hydrozincite (Zn5(CO3)2(OH)6) . These compounds are often used as precursors in various inorganic syntheses due to their ability to form reactive and catalytic active fine particles of metal oxides upon thermal decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper;ZINC;carbonate;hydroxide can be synthesized by combining aqueous solutions of copper(II) sulfate and zinc sulfate with sodium carbonate. The reaction results in the precipitation of the compound along with the release of carbon dioxide . The general reaction can be represented as: [ 2CuSO4 + 2ZnSO4 + 4Na2CO3 + 2H2O \rightarrow Cu2(OH)2CO3 + Zn5(CO3)2(OH)6 + 4Na2SO4 + CO2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled addition of sodium carbonate to a solution containing copper(II) sulfate and zinc sulfate. The reaction is carried out under controlled temperature and pH conditions to ensure the complete precipitation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Copper;ZINC;carbonate;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and zinc oxide.
Reduction: Reduction reactions can convert the compound back to its elemental metals.
Substitution: The carbonate and hydroxide ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Acids: Reacting with acids such as hydrochloric acid results in the formation of copper chloride, zinc chloride, water, and carbon dioxide. [ 2HCl + Cu2CO3(OH)2 \rightarrow 2CuCl2 + H2O + CO2 ] [ H2SO4 + Zn5(CO3)2(OH)6 \rightarrow 5ZnSO4 + 6H2O + 2CO2 ]
Major Products
The major products formed from these reactions include copper chloride, zinc chloride, water, and carbon dioxide .
Scientific Research Applications
Copper;ZINC;carbonate;hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various metal oxides and catalysts.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Utilized in the production of pigments, ceramics, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of copper;ZINC;carbonate;hydroxide involves the release of copper and zinc ions in aqueous solutions. These ions interact with various molecular targets, including enzymes and cellular components, leading to their catalytic and antimicrobial effects . The compound’s ability to release carbonate and hydroxide ions also contributes to its reactivity and effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Copper(II) carbonate hydroxide (Cu2CO3(OH)2):
Zinc carbonate hydroxide (Zn5(CO3)2(OH)6):
Uniqueness
Copper;ZINC;carbonate;hydroxide is unique due to its combination of both copper and zinc ions, which provides a synergistic effect in its applications. The presence of both metals enhances its catalytic activity and antimicrobial properties compared to compounds containing only one of the metals .
Properties
CAS No. |
64418-04-8 |
|---|---|
Molecular Formula |
CHCuO4Zn+ |
Molecular Weight |
205.9 g/mol |
IUPAC Name |
copper;zinc;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Cu.H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);;1H2;/q;+2;;+2/p-3 |
InChI Key |
SUCKQWWOYOOODR-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[Cu+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



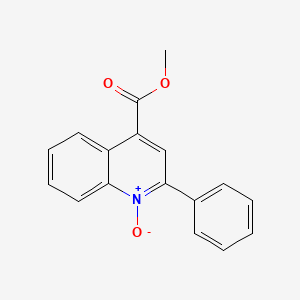

![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

